5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide
CAS No.:
Cat. No.: VC11474216
Molecular Formula: C16H12FN3O
Molecular Weight: 281.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12FN3O |
|---|---|
| Molecular Weight | 281.28 g/mol |
| IUPAC Name | 5-fluoro-N-pyridin-4-yl-2-pyrrol-1-ylbenzamide |
| Standard InChI | InChI=1S/C16H12FN3O/c17-12-3-4-15(20-9-1-2-10-20)14(11-12)16(21)19-13-5-7-18-8-6-13/h1-11H,(H,18,19,21) |
| Standard InChI Key | HTDIWTSBTPFPJQ-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
| Canonical SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Introduction
Related Compounds and Their Applications
Compounds with similar structures, such as 4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrrol-2-yl]benzoic acid and 4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrrol-2-yl]benzonitrile, have been studied for their potential biological activities. These compounds often exhibit interesting pharmacokinetic properties and biological activities, such as kinase inhibition, which could be relevant for cancer therapy or other diseases .
Potential Biological Activities
While specific biological data for 5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide is not available, compounds with similar structures may exhibit activities such as:
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Kinase Inhibition: Many benzamide derivatives are known to inhibit various kinases, which are crucial enzymes in signaling pathways .
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Anticancer Properties: The presence of fluorine and aromatic rings could contribute to interactions with biological targets relevant in cancer therapy .
Synthesis and Development
The synthesis of such compounds typically involves multi-step reactions starting from commercially available precursors. Common methods include amide bond formation and the use of palladium-catalyzed cross-coupling reactions to introduce the pyridin-4-yl and pyrrol-1-yl groups.
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